molecular formula C17H24N2O3S B2803141 N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-57-8

N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2803141
CAS RN: 898464-57-8
M. Wt: 336.45
InChI Key: AHIQOANJKFOFLF-UHFFFAOYSA-N
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Description

“N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic compound. It contains a butyl group, which is a four-carbon alkyl radical , a methyl group, and a sulfonamide group . The core structure is a quinoline, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The quinoline core can display different tautomeric forms . The butyl group can connect in two ways, giving rise to two “-butyl” groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the quinoline core could undergo electrophilic substitution reactions . The butyl and methyl groups might be involved in reactions if conditions for free radical reactions are met .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of a sulfonamide group could influence its solubility in water .

Scientific Research Applications

Mechanism of Action

Without specific biological or pharmacological studies, it’s difficult to predict the exact mechanism of action of this compound. Quinolines have been found to have pharmaceutical and biological activities , and sulfonamides are known for their use in some antibiotics .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given the biological activity of quinolines and sulfonamides , it could be of interest in drug research and development.

properties

IUPAC Name

N-butyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-4-9-18(2)23(21,22)15-11-13-6-5-10-19-16(20)8-7-14(12-15)17(13)19/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIQOANJKFOFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323398
Record name N-butyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

CAS RN

898464-57-8
Record name N-butyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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